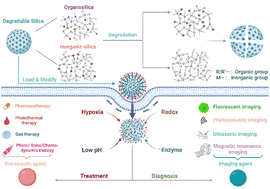Tumor microenvironment-responsive degradable silica nanoparticles: design principles and precision theranostic applications
Nanoscale Horizons Pub Date: 2023-11-29 DOI: 10.1039/D3NH00388D
Abstract
Silica nanoparticles have emerged as promising candidates in the field of nanomedicine due to their remarkable versatility and customizable properties. However, concerns about their potential toxicity in healthy tissues and organs have hindered their widespread clinical translation. To address this challenge, significant attention has been directed toward a specific subset of silica nanoparticles, namely degradable silica nanoparticles, primarily because of their excellent biocompatibility and responsive biodegradability. In this review, we provide a comprehensive understanding of degradable silica nanoparticles, categorizing them into two distinct groups: inorganic species-doped and organic moiety-doped silica nanoparticles based on their framework components. Next, the recent progress of tumor microenvironment (TME)-responsive degradable silica nanoparticles for precision theranostic applications is summarized in detail. Finally, current bottlenecks and future opportunities of theranostic nanomedicines based on degradable silica nanoparticles in clinical applications are also outlined and discussed. The aim of this comprehensive review is to shed light on the potential of degradable silica nanoparticles in addressing current challenges in nanomedicine, offering insights into their design, applications in tumor diagnosis and treatment, and paving the way for future advancements in clinical theranostic nanomedicines.


Recommended Literature
- [1] Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes towards spirocyclic cyclopentanes†
- [2] Direct synthesis of ultrathin FER zeolite nanosheets via a dual-template approach†
- [3] Fluorescent heterometallic MOFs: tunable framework charges and application for explosives detection†
- [4] Direct determination of trace metals in sea-water using electrothermal vaporization inductively coupled plasma mass spectrometry
- [5] A novel side electrode configuration integrated in fused silica microsystems for synchronous optical and electrical spectroscopy†
- [6] Ultracentrifugation-based multi-target affinity selection mass spectrometry†
- [7] Multivariate calibration of chlorophyll a using partial least squares and electronic absorption spectroscopy
- [8] Catalytic coupling of CO2 with epoxide by metal macrocycles functionalized with imidazolium bromide: insights into the mechanism and activity regulation from density functional calculations†
- [9] Measurement of enthalpies and entropies of activation as a function of pairwise distance for the pairwise relative diffusion of SrI2 in water over lengthscales from 6 Što 40 ņ
- [10] Building block ligands for new molecular conductors: homobimetallic tetrathiafulvalene tetrathiolates and metal diselenolenes and ditellurolenes

Journal Name:Nanoscale Horizons
Research Products
-
CAS no.: 156289-80-4
-
CAS no.: 155535-23-2









